1,2-dimethyl (1S,2S)-4-oxocyclohexane-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-dimethyl (1S,2S)-4-oxocyclohexane-1,2-dicarboxylate is an organic compound with a cyclohexane ring structure substituted with two methyl groups and two carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethyl (1S,2S)-4-oxocyclohexane-1,2-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-dimethylcyclohexane with oxalyl chloride in the presence of a base to form the desired dicarboxylate ester. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,2-dimethyl (1S,2S)-4-oxocyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace one of the carboxylate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
Scientific Research Applications
1,2-dimethyl (1S,2S)-4-oxocyclohexane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-dimethyl (1S,2S)-4-oxocyclohexane-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1,2-dimethylcyclohexane: Lacks the oxo and carboxylate groups, resulting in different chemical properties.
1,2-dimethyl (1R,2R)-4-oxocyclohexane-1,2-dicarboxylate: The enantiomer of the compound, with different stereochemistry and potentially different biological activity.
Uniqueness
1,2-dimethyl (1S,2S)-4-oxocyclohexane-1,2-dicarboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.
Properties
Molecular Formula |
C10H14O5 |
---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
dimethyl (1S,2S)-4-oxocyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C10H14O5/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h7-8H,3-5H2,1-2H3/t7-,8-/m0/s1 |
InChI Key |
HUKIJZIDGFUNMG-YUMQZZPRSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CCC(=O)C[C@@H]1C(=O)OC |
Canonical SMILES |
COC(=O)C1CCC(=O)CC1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.